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For Immediate Release

Zhengzhou, China — December 2, 2025 — A recent critical re-evaluation of the chemical
structure of Lyciumamide B, a phenolic amide dimer isolated from the fruits of Lycium
barbarum, has led to a significant structural revision. This whitepaper provides an in-depth
technical guide to this structural elucidation, detailing the experimental evidence that
necessitated the revision and exploring the profound implications for its biological activity and
future drug development.

Initially described as a novel compound with an unusual linkage, Lyciumamide B's structure
has been revised to that of a known neolignanamide, grossamide. This correction not only
clarifies the chemical identity of this natural product but also redirects research into its
therapeutic potential, particularly its hypoglycemic effects.

The Original Postulate: A Complex and
Unprecedented Structure

Lyciumamide B was first isolated and characterized by Gao et al.[1]. The originally proposed
structure, designated as 2a, was described as a dimer of two feruloyltyramine units. A key
feature of this proposed structure was a unique and complex cyclic system formed by a 16-O-
16" ether bond and a C-5 to C-7' carbon-carbon bond[2]. This intricate arrangement was
deduced primarily from EIMS fragment analysis[2].
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The Path to Revision: Spectroscopic Scrutiny and
Computational Chemistry

Subsequent investigations by Zadelhoff et al. raised doubts about the initially proposed
structures of Lyciumamides A-C, suggesting they were likely known compounds with more
common linkage types[1][2]. More recent and definitive work has confirmed these suspicions,
establishing the correct structure of Lyciumamide B as grossamide (2b) through a
combination of advanced spectroscopic techniques and computational analysis[1][2].

The logical workflow that led to the structural revision is outlined below:
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Logical workflow for the structure revision of Lyciumamide B.

Re-evaluation of NMR Data

A critical re-examination of the 1D and 2D NMR spectra of Lyciumamide B revealed
inconsistencies with the originally proposed structure 2a. The observed symmetry in the NMR
signals was more consistent with the grossamide structure (2b), which allows for free rotation
of the side chains[2]. Specifically, the equivalence of certain methylene protons and aromatic
protons was better explained by the less constrained grossamide scaffold[2].

Computational Corroboration
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To further validate the revised structure, 13C NMR chemical shifts were calculated for both the
originally proposed structure (2a) and grossamide (2b). The calculated values for grossamide

showed a significantly better correlation with the experimental data (R2 = 0.9960) compared to
the original structure (R? = 0.9831), providing strong evidence against the initial assignment[2].

Structural Comparison: Original vs. Revised

The table below summarizes the key structural differences between the originally proposed

Lyciumamide B (2a) and its revised structure, grossamide (2b).

Feature

Originally Proposed
Lyciumamide B (2a)

Revised Lyciumamide B
(Grossamide, 2b)

Molecular Formula

C36H36N208

C36H36N208

Molecular Weight

624.7 g/mol

624.7 g/mol

Core Structure

Dimer of two feruloyltyramine

units

Dimer of two feruloyltyramine

units

Key Linkage

16-0O-16' ether bond and a C-5
to C-7' C-C bond

Dihydrobenzofuran ring formed

by ether linkage and C-C bond

Overall Geometry

Complex, rigid cyclic system

Less constrained, allows for

free rotation

Experimental Protocols
Isolation and Purification

Lyciumamides were isolated from the fruits of Lycium barbarum. The dried fruits were extracted
with ethanol, and the resulting extract was partitioned with various solvents. The crude extract
was then subjected to repeated column chromatography on silica gel, Sephadex LH-20, and
preparative HPLC to yield the pure compounds.

Spectroscopic Analysis

The structures of the isolated compounds were elucidated using a combination of
spectroscopic techniques:
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e Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry
(HRESIMS) was used to determine the molecular formula.

» Nuclear Magnetic Resonance (NMR): 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and
NOESY) NMR spectra were recorded on a Bruker AV-500 spectrometer. Samples were
dissolved in deuterated methanol (CD30D) or deuterated acetone (acetone-d6)[2].

Computational Methods

13C NMR chemical shift calculations were performed using density functional theory (DFT) to
compare the experimental data with the calculated values for the proposed structures. The
absolute configurations were determined by comparing the experimental electronic circular
dichroism (ECD) spectra with the calculated spectra[1].

Quantitative Data: NMR Spectral Assignments

The following table presents a comparison of the 1H and 13C NMR data for the revised
structure of Lyciumamide B (grossamide, 2b) with literature data for grossamide.
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. OH (ppm, J in
e, OH (ppm, Jin oC (ppm) for Hz) for oC (ppm)_for
Hz) for 2b 2b . Grossamide
Grossamide
1 130.5 129.5
2 7.12,s 113.3 7.10, s 111.1
3 146.1 145.6
4 151.3 150.6
5 6.69, s 113.1
6 146.0 145.5
7 129.5 129.5
8 7.12,s 113.3 7.09, s 111.1
9 146.1 145.6
10 151.3 150.5
11 347, m 41.8
12 2.76,1(7.5) 35.0
1 130.4 130.4
2' 7.12,s 113.3 7.10,s 111.1
3 146.1 145.6
4 151.3 150.6
5' 6.69, s 113.1
6' 146.0 1455
7 1295 129.5
8' 7.12,s 113.3 7.09, s 1111
9 146.1 145.6
10' 151.3 150.5
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11' 3.47, m 41.8
12' 2.76, 1 (7.5) 35.0
OMe-3 3.86, s 56.4
OMe-3' 3.86, s 56.4
C=0 174.5
c=0' 174.5

Data adapted from recent literature[2].

Implications for Biological Activity and Drug
Development

The structural revision of Lyciumamide B to grossamide has significant implications for
understanding its biological activity. Grossamide K, a structurally similar compound also
identified from the revision of Lyciumamide C, has been shown to possess hypoglycemic
properties[1]. This compound promotes the differentiation of preadipocytes and acts as an
agonist for the peroxisome proliferator-activated receptor y (PPARYy) in adipocytes[1].

The signaling pathway associated with PPARYy activation is crucial for glucose and lipid
metabolism. Activation of PPARYy leads to the transcription of genes involved in insulin
sensitization and adipogenesis.
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Proposed signaling pathway for the hypoglycemic effects of Lyciumamide B (Grossamide).

This newfound understanding of Lyciumamide B's true identity as grossamide and its potential
mechanism of action opens up new avenues for research into its therapeutic applications,
particularly in the context of metabolic disorders such as type 2 diabetes. Future studies can

now be directed towards synthesizing analogs of grossamide to optimize its PPARYy agonistic
activity and develop novel therapeutic agents.
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Conclusion

The structural revision of Lyciumamide B to grossamide is a testament to the importance of
rigorous and continuous scientific inquiry. This correction, driven by advanced spectroscopic
and computational methods, has not only clarified a chemical ambiguity but has also unveiled a
promising new direction for the exploration of the therapeutic potential of this natural product.
The identification of Lyciumamide B as a PPARYy agonist underscores the value of natural
products in drug discovery and provides a solid foundation for the development of new
treatments for metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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